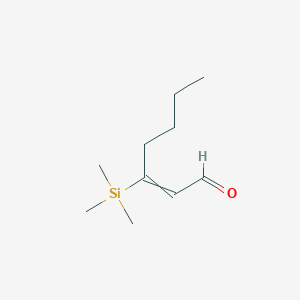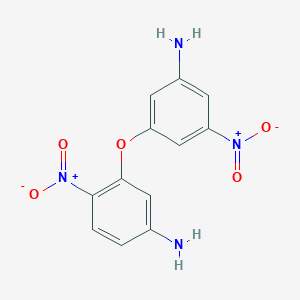
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone typically involves multiple steps, starting from the preparation of the core pyrazole structure. One common method involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives to form N,N-disubstituted pyrazole derivatives . These intermediates can then undergo Friedel-Crafts acylation with arenes in the presence of anhydrous aluminum chloride to introduce the benzoyl and naphthalenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: Known for its antimicrobial activities.
(4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its combination of benzoyl, diphenyl, and naphthalenyl groups makes it a versatile compound for further chemical modifications and studies.
Properties
CAS No. |
142095-28-1 |
|---|---|
Molecular Formula |
C33H22N2O2 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[3-(naphthalene-2-carbonyl)-1,5-diphenylpyrazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C33H22N2O2/c36-32(25-15-6-2-7-16-25)29-30(33(37)27-21-20-23-12-10-11-17-26(23)22-27)34-35(28-18-8-3-9-19-28)31(29)24-13-4-1-5-14-24/h1-22H |
InChI Key |
SUKLVJIEERPKCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


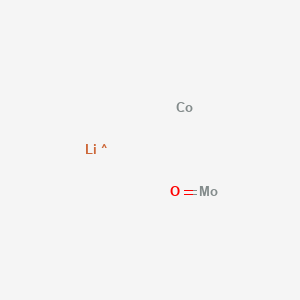
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
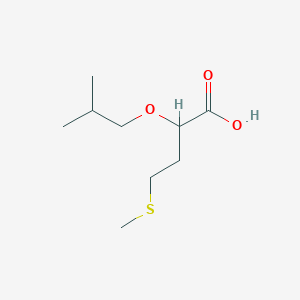
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
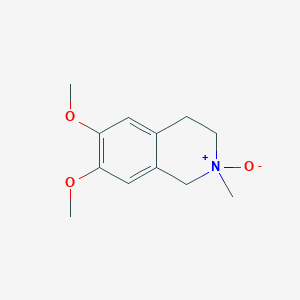
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
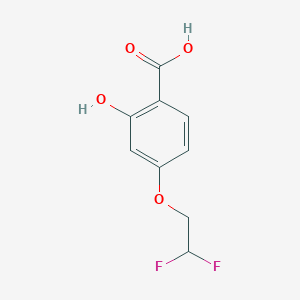
![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)
